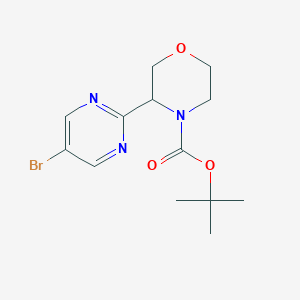

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate

Description

Structure and Key Features

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate is a heterocyclic compound combining a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) with a 5-bromopyrimidine substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The bromine atom on the pyrimidine ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group provides steric protection for the morpholine nitrogen, improving stability during synthetic processes .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZYUABNCTDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyrimidine-2-amine with tert-butyl 4-chloromorpholine-4-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate certain biological pathways by binding to specific receptors or enzymes, thereby influencing their activity .

Comparison with Similar Compounds

Molecular Formula and Properties

- Molecular Formula : C₁₃H₁₇BrN₃O₃

- Molecular Weight : ~367.20 g/mol (calculated).

- Key Functional Groups : Bromopyrimidine (electron-withdrawing), morpholine (polar, basic), and Boc (protecting group).

For example, tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is an intermediate for BMS-599626, a kinase inhibitor .

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Comparisons:

Morpholine vs. Piperazine Backbone The target compound’s morpholine ring (O and N) offers moderate polarity and solubility in organic solvents, whereas piperazine derivatives (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) are more basic due to the additional nitrogen, enhancing water solubility but reducing compatibility with non-polar reaction conditions .

Bromopyrimidine vs. Triazole Substituents

- The 5-bromopyrimidine group in the target compound enables palladium-catalyzed cross-coupling, a feature absent in tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate. However, the triazole analog may exhibit stronger hydrogen-bonding interactions, useful in supramolecular chemistry .

Substituent Positioning and Steric Effects

- tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate positions the bromopyrimidine on a methylene spacer, reducing steric hindrance compared to the target compound’s direct attachment. This increases accessibility for nucleophilic substitution but may compromise conformational rigidity in target binding .

Functional Group Impact on Bioactivity

- Hydroxymethyl-substituted analogs (e.g., tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate) are prioritized in kinase inhibitor synthesis due to their hydrogen-bonding capacity, whereas the bromine in the target compound favors late-stage diversification in drug discovery pipelines .

Thermodynamic and Kinetic Stability

- The Boc group in all compounds enhances stability during synthesis, but the electron-withdrawing bromopyrimidine in the target compound may slightly reduce the Boc group’s hydrolytic stability compared to hydroxymethyl or triazole derivatives .

Biological Activity

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure, characterized by the presence of a brominated pyrimidine ring and a morpholine moiety, suggests diverse biological activities that warrant detailed exploration.

- Molecular Formula : C₁₃H₁₈BrN₃O₃

- Molecular Weight : 344.2 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. The compound's morpholine structure allows for the formation of hydrogen bonds with target proteins, while the bromine atom may enhance its lipophilicity and binding affinity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. This effect is likely due to its ability to interfere with cellular signaling pathways involved in growth and survival.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of lipoxygenase enzymes, which play a critical role in the biosynthesis of inflammatory mediators.

- Antimicrobial Activity : Some derivatives of brominated pyrimidines have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Synthesis and Derivative Studies

The synthesis of this compound typically involves reactions between tert-butyl morpholine derivatives and brominated pyrimidines under controlled conditions to yield high purity products. Variants of this compound have been explored for enhanced activity profiles or reduced toxicity.

Potential Applications

Given its promising biological activities, this compound could be developed further for applications in:

- Cancer Therapeutics : As a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : Targeting conditions such as arthritis or asthma.

- Antimicrobial Agents : Developing new treatments for bacterial infections.

Q & A

Basic Research Question

- ¹H NMR : Identify tert-butyl protons at δ ~1.40–1.48 ppm and morpholine ring protons (δ 3.40–3.80 ppm). The bromopyrimidine moiety shows aromatic protons at δ 8.29–8.49 ppm .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343–345) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z 243) .

How can computational tools predict the bioavailability and leadlikeness of this compound, and what are the limitations?

Advanced Research Question

- Bioavailability : The compound’s calculated bioavailability score (0.55) suggests moderate absorption. Use QSAR models (e.g., SwissADME) to assess permeability and metabolic stability.

- Leadlikeness : A synthetic accessibility score of 2.68 indicates ease of synthesis. However, the bromine atom may reduce compliance with Lipinski’s rules for drug-likeness. Validate with in vitro assays (e.g., Caco-2 permeability) .

What safety precautions are necessary when handling this compound, based on its structural analogs?

Basic Research Question

- Hazard Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H317/H319 hazards). Avoid inhalation and use fume hoods during synthesis.

- First Aid : Immediate washing with water for skin contact and medical consultation for ingestion. Reference Safety Data Sheets (SDS) of structurally similar compounds for protocols .

What strategies can be employed to troubleshoot low yields in the coupling reaction involving the bromopyrimidine moiety?

Advanced Research Question

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for potential side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may promote decomposition. Switch to 1,4-dioxane for stability.

- Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of the tert-butyl group .

How does the presence of the bromine atom influence the reactivity of this compound in cross-coupling reactions?

Basic Research Question

The bromine atom acts as a leaving group, enabling:

- Suzuki Coupling : React with arylboronic acids to form biaryl derivatives.

- Buchwald-Hartwig Amination : Introduce amine groups at the pyrimidine position.

Monitor steric hindrance from the morpholine ring, which may slow reaction kinetics .

How can X-ray crystallography using SHELX programs confirm the molecular structure, and what challenges might arise?

Advanced Research Question

- Structure Refinement : SHELXL refines crystallographic data to resolve bond lengths/angles. For this compound, focus on the morpholine ring puckering and bromopyrimidine planarity.

- Challenges : Twinning or low-resolution data (common with brominated compounds) require advanced scaling (TWIN/BASF commands) and high-quality crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.